molecular formula C19H13F6N5O3 B2780042 N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline CAS No. 400079-86-9

N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline

Cat. No.: B2780042
CAS No.: 400079-86-9
M. Wt: 473.335
InChI Key: DBUIYFXSBKDQKN-GDNBJRDFSA-N
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Description

N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline is a research chemical recognized for its potent and selective antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key mediator in the detection of noxious environmental irritants and endogenous inflammatory signals, making it a significant target in pain and neurogenic inflammation research. This compound functions by blocking the channel, thereby inhibiting the influx of calcium and sodium ions that would otherwise lead to neuronal depolarization and the release of pro-inflammatory neuropeptides. Its primary research value lies in the investigation of pathological pain pathways, including neuropathic and inflammatory pain models . Furthermore, due to the role of TRPA1 in airways and the respiratory system, this antagonist is a critical tool for probing mechanisms of asthma, chronic cough, and other pulmonary conditions where TRPA1 activation contributes to disease pathology. Researchers utilize this compound to dissect the complex biology of somatosensation and to validate TRPA1 as a therapeutic target for a range of neurological and inflammatory disorders.

Properties

IUPAC Name

N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F6N5O3/c1-33-14-7-5-13(6-8-14)29-16(27-28-17(29)19(23,24)25)15(30(31)32)10-26-12-4-2-3-11(9-12)18(20,21)22/h2-10,26H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUIYFXSBKDQKN-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(=CNC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F6N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its biological activity, particularly in antimicrobial and antifungal applications. The presence of trifluoromethyl and methoxy groups enhances its lipophilicity and potentially its bioactivity.

Table 1: Chemical Properties

PropertyValue
Molecular Weight679.7 g/mol
XLogP3-AA4.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count14
Rotatable Bond Count10

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The compound has been evaluated for its activity against Mycobacterium tuberculosis and other pathogenic microorganisms.

  • Minimum Inhibitory Concentration (MIC): In one study, compounds similar to this triazole derivative demonstrated MIC values ranging from 8 to 128 μg/mL against Streptococcus mutans and Candida albicans .

The antimicrobial activity is believed to be linked to the inhibition of bacterial fatty acid biosynthesis, specifically targeting the enoyl-acyl carrier protein reductase (FabI) enzyme . The docking studies suggest that the triazole ring engages in π–π interactions with critical amino acid residues within the active site of FabI, facilitating its inhibitory effects.

Case Studies

  • Antitubercular Activity:
    A series of novel hybrid compounds incorporating the triazole scaffold were synthesized and tested against Mycobacterium tuberculosis H37Rv. Several compounds exhibited noteworthy activity with MIC values ≤21.25 μM, indicating a promising avenue for tuberculosis treatment .
  • Antifungal Activity:
    In another investigation, derivatives similar to this compound were tested against fungal strains such as Candida albicans. The results highlighted significant antifungal efficacy with MIC values reported as low as 16 μg/mL .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility and Lipophilicity :

  • Methoxy groups (target compound) enhance aqueous solubility compared to chloro or fluoro analogs due to their electron-donating nature .
  • Trifluoromethyl groups universally increase lipophilicity and metabolic resistance across analogs .

Halogen substituents (Cl, F) introduce steric bulk and electrostatic interactions, affecting binding affinities in receptor-ligand systems .

Synthetic Accessibility :

  • Triazole derivatives are typically synthesized via cyclocondensation reactions (e.g., ), with substituents introduced via halide alkylation or aryl coupling .

Challenges and Limitations

  • Data Gaps : Molecular weights and precise pharmacokinetic data (e.g., logP, IC50) for many analogs remain unreported in public databases .
  • Lumping Strategy Limitations : Grouping analogs based on core structure () may overlook nuanced substituent effects, such as methoxy vs. methylthio groups .

Q & A

Q. What statistical approaches are suitable for optimizing reaction conditions?

  • Methodological Answer : Apply response surface methodology (RSM) with central composite design to evaluate interactions between temperature, solvent polarity, and catalyst loading. Pareto charts identify dominant factors, while ANOVA validates model significance .

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